Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate
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Overview
Description
Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate is a chemical compound with the molecular formula C11H19O5P It is known for its unique structure, which includes a diethoxyphosphoryl group attached to a hexa-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate typically involves the reaction of 2,4-hexadienoic acid with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-Hexadienoic acid and diethyl phosphite.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the double bonds in the hexa-2,4-dienoate backbone to single bonds.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction can produce saturated phosphonate compounds.
Scientific Research Applications
Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: Researchers explore its potential as a precursor for developing pharmaceutical agents.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate exerts its effects involves its interaction with various molecular targets. The diethoxyphosphoryl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing nature of the phosphoryl group, which affects the stability and reactivity of the hexa-2,4-dienoate backbone.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(diethoxyphosphoryl)hexanoate
- Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate
- Ethyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate
Uniqueness
This compound is unique due to its specific structure, which combines a diethoxyphosphoryl group with a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations.
Properties
CAS No. |
911677-20-8 |
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Molecular Formula |
C11H19O5P |
Molecular Weight |
262.24 g/mol |
IUPAC Name |
methyl 6-diethoxyphosphorylhexa-2,4-dienoate |
InChI |
InChI=1S/C11H19O5P/c1-4-15-17(13,16-5-2)10-8-6-7-9-11(12)14-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
JEEBTWMFZFDBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=CC=CC(=O)OC)OCC |
Origin of Product |
United States |
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